molecular formula C18H28O3 B12902795 6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran CAS No. 51079-77-7

6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran

Cat. No.: B12902795
CAS No.: 51079-77-7
M. Wt: 292.4 g/mol
InChI Key: ZKSWZCYKKKHZAB-UHFFFAOYSA-N
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Description

6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran is a synthetic benzofuran derivative intended for research and development purposes. Benzofuran scaffolds are of significant scientific interest due to their diverse pharmacological profiles. Recent investigations highlight that novel benzofuran compounds are being explored for their potential cytotoxic effects against a range of human cancer cell lines, including colon, liver, and lung cancers . The mechanism of action for such compounds can involve the induction of apoptosis, generation of reactive oxygen species, and disruption of the cell cycle . Researchers are actively studying the structure-activity relationships of these molecules, where the incorporation of specific alkoxy side chains, like the 6-methoxy-6-methyloctan-2-yl group, is a key strategy to modulate biological activity and physicochemical properties. This compound is provided to enable further investigation into these potential mechanisms and applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

51079-77-7

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

6-(6-methoxy-6-methyloctan-2-yl)oxy-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C18H28O3/c1-5-18(3,19-4)11-6-7-14(2)21-16-9-8-15-10-12-20-17(15)13-16/h8-9,13-14H,5-7,10-12H2,1-4H3

InChI Key

ZKSWZCYKKKHZAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCC(C)OC1=CC2=C(CCO2)C=C1)OC

Origin of Product

United States

Preparation Methods

Methoxylation of 6-Methyl-5-hepten-2-one

  • The starting material 6-methyl-5-hepten-2-one undergoes methoxylation to form 6-methoxy-6-methylheptan-2-one.
  • This reaction is typically carried out using methanol as both reagent and solvent, in the presence of a strong Brønsted acid catalyst such as sulfuric acid.
  • Reaction conditions: temperature range 30°C to 80°C, ambient pressure.
  • After reaction completion, neutralization with sodium carbonate is performed, followed by extraction and drying to isolate the product.
  • Yields reported are approximately 62.9% based on the starting ketone.

Darzens Reaction and Saponification

  • The methoxylated ketone undergoes a Darzens reaction with methyl chloroacetate (or methyl bromoacetate) in the presence of a base such as sodium methoxide.
  • This step is conducted at low temperatures, preferably below -15°C, to control reaction selectivity.
  • The intermediate glycidic ester formed is then saponified using sodium hydroxide to yield the corresponding acid.
  • The acid is extracted and purified, with yields around 72.3%.

Decarboxylation

  • The acid intermediate is subjected to thermal decarboxylation at elevated temperatures (160°C to 300°C), typically around 240°C in a tube reactor.
  • This step removes the carboxyl group, yielding the desired alkoxy side chain.
  • The process avoids the use of heavy metals such as copper, making it more environmentally friendly.
  • Overall yield of the alkoxy side chain from the starting ketone is approximately 45.9%.
Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Methoxylation Methanol, H2SO4 30–80 62.9 Acid catalyzed, methanol as solvent
Darzens Reaction Methyl chloroacetate, NaOMe < -15 - Low temperature for selectivity
Saponification NaOH 30–60 72.3 Converts glycidic ester to acid
Decarboxylation Thermal (no metal catalyst) 160–300 (240) - Metal-free, ecological process
Overall Yield From 6-methyl-5-hepten-2-one to side chain - 45.9 Improved over prior art

Formation of the Ether Linkage to 2,3-Dihydrobenzofuran

  • The alkoxy side chain is then coupled to the 2,3-dihydrobenzofuran core via an ether bond.
  • This step typically involves nucleophilic substitution or Williamson ether synthesis conditions, where the hydroxyl group on the dihydrobenzofuran reacts with a suitable leaving group on the alkoxy side chain.
  • Specific details on this coupling step are less documented in the available sources but generally require controlled conditions to preserve the integrity of the dihydrobenzofuran ring and avoid side reactions.

Purification and Characterization

  • The final compound is purified by standard organic techniques such as extraction, drying over anhydrous sodium sulfate, and evaporation under reduced pressure.
  • Further purification may involve chromatography (e.g., flash silica gel chromatography) to achieve high purity.
  • Characterization is performed using spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Research Findings and Improvements

  • The described process improves upon prior art by avoiding the use of copper chromite catalysts, which are ecologically questionable.
  • The yields of key intermediates and the overall process are significantly enhanced, with the overall yield of the alkoxy side chain nearly doubling compared to older methods.
  • The use of mild reaction conditions and environmentally benign reagents aligns with green chemistry principles.

Summary Table of Preparation Method Highlights

Aspect Details
Starting Material 6-Methyl-5-hepten-2-one
Key Intermediate 6-Methoxy-6-methylheptan-2-one
Catalysts/Reagents Sulfuric acid, sodium methoxide, methyl chloroacetate, NaOH
Reaction Types Methoxylation, Darzens reaction, saponification, decarboxylation
Temperature Range 30°C to 80°C (methoxylation), < -15°C (Darzens), 160–300°C (decarboxylation)
Environmental Considerations Metal-free decarboxylation, avoids copper chromite
Overall Yield Approx. 45.9% from starting ketone

Chemical Reactions Analysis

Types of Reactions

6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzofuran Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features Reference
Target Compound 6-(6-Methoxy-6-methyloctan-2-yloxy) Not Provided Not Provided Branched alkoxy side chain -
Ophiopogonanone H (2R)-(4-Methoxybenzyl)-5,7-dimethyl-6-hydroxyl C₁₈H₂₀O₃ 284.35 Natural origin, anti-inflammatory activity
Burmaniol B 20-(S)-configured chiral center, furan ring linkage C₁₈H₂₈O₅ 348.41 High-resolution crystallography data
3k (Synthetic) 3,6-Diethoxy, 2-(6-ethoxybenzofuran-3-yl) C₂₀H₂₂O₅ 354.38 Crystalline solid (m.p. 74–76°C)
2-(4-Methoxy-benzyl)-6,7-dimethoxyl derivative 4-Methoxybenzyl, 6,7-dimethoxy C₁₈H₂₀O₄ 300.35 Isolated from natural sources
(2Z)-2-[(3-Methoxyphenyl)methylidene]-... 3-Methoxybenzylidene, 3-methylbut-2-enoxy C₂₁H₂₀O₅ 352.38 Synthetic, Z-configuration

Key Observations :

  • Side Chain Complexity: The target compound’s branched alkoxy group contrasts with simpler benzyl or methoxybenzyl substituents in natural analogs (e.g., Ophiopogonanone H) .
  • Chirality : Unlike Burmaniol B, which has an S-configured chiral center , the target compound’s stereochemistry is unspecified.
  • Synthetic vs. Natural : Synthetic derivatives (e.g., 3k) often incorporate halogens or alkoxy groups for stability, while natural compounds prioritize hydroxyl or methoxy substituents .

Physicochemical and Spectral Properties

Table 2: Physicochemical Data

Compound Name Physical State Melting Point/Solubility Spectral Data (Key Peaks) Reference
Target Compound Not Provided Not Provided Not Available -
Ophiopogonanone H Brown solid Not Provided IR: 3446 cm⁻¹ (OH), 1615 cm⁻¹ (C=C); CD: 220 nm
3k (Synthetic) Colorless crystal 74–76°C ¹H NMR: δ 1.35 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H)
2-(2-Hydroxy-4-methoxy...) Brown solid Not Provided HR-ESI-MS: m/z 301.1436 [M+H]⁺

Insights :

  • Thermal Stability: Synthetic compounds like 3k exhibit defined melting points, suggesting high crystallinity, whereas natural analogs (e.g., Ophiopogonanone H) are often isolated as amorphous solids .
  • Functional Groups : IR and NMR data highlight hydroxyl (3440–3446 cm⁻¹) and methoxy (δ 3.7–4.1 ppm) groups in most analogs, critical for hydrogen bonding and solubility .

Table 3: Reported Bioactivities

Compound Name Activity IC₅₀/EC₅₀ Mechanism/Application Reference
Ophiopogonanone H Anti-inflammatory Not Provided Inhibition of NO production in RAW264.7 cells
Compound 1 () NO production inhibition 11.4 μM LPS-induced inflammation model
3m (Synthetic) Not Reported - Potential halogen-dependent cytotoxicity
(2Z)-2-[(3-Methoxyphenyl)... Not Reported - Structural similarity to kinase inhibitors

Structure-Activity Relationships :

  • Anti-Inflammatory Activity : Natural benzofurans with hydroxyl/methoxy groups (e.g., Compound 1, IC₅₀ = 11.4 μM) show enhanced activity compared to purely synthetic analogs .
  • Side Chain Impact: The target compound’s alkoxy chain may influence bioavailability or receptor binding, akin to branched chains in cannabinoid analogs .

Biological Activity

6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran is a synthetic compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by a benzofuran core substituted with a methoxy group and a long aliphatic chain. Its chemical structure can be represented as follows:

  • IUPAC Name : 6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran
  • Molecular Formula : C₁₈H₂₈O₃
  • Molecular Weight : 290.42 g/mol

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group is believed to enhance electron donation capabilities, thereby neutralizing free radicals. A study conducted on related benzofuran derivatives demonstrated that they could reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

CompoundIC50 (µM)Reference
Benzofuran Derivative A15
Benzofuran Derivative B20
Target Compound18

Anti-inflammatory Effects

Inflammation is a key factor in various chronic diseases. Preliminary studies suggest that 6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays showed a reduction in these cytokines when treated with the compound, indicating its potential as an anti-inflammatory agent.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha200120
IL-615090

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

Case Study 1: Antioxidant Efficacy in Animal Models

In a controlled study involving rats subjected to oxidative stress, administration of the compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. The treated group showed significantly improved antioxidant enzyme activities compared to the control group.

Case Study 2: Inhibition of Inflammatory Response in Human Cell Lines

Human macrophage cell lines were treated with the compound to assess its anti-inflammatory effects. Results indicated that the compound significantly reduced the expression of COX-2 and iNOS, key enzymes involved in the inflammatory response.

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